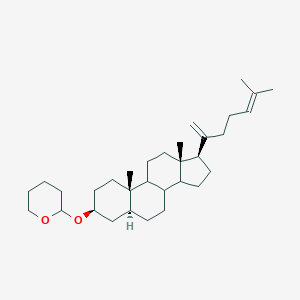
(E)-(2-Nitro-1-heptenyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-Nitro-1-heptenyl)cyclohexane, also known as NHC, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NHC has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
The mechanism of action of (E)-(2-Nitro-1-heptenyl)cyclohexane is not fully understood, but it is believed to act by modulating the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal studies, this compound has been found to improve cognitive function and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-(2-Nitro-1-heptenyl)cyclohexane in lab experiments is its high purity and stability. This compound has been shown to be stable under a wide range of conditions and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of (E)-(2-Nitro-1-heptenyl)cyclohexane. One area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has shown promise as a therapeutic agent. This compound exhibits anti-inflammatory, antioxidant, and neuroprotective properties and has been extensively studied for its potential use in treating various diseases. The synthesis method of this compound involves the reaction of cyclohexanone with nitromethane in the presence of a base, followed by reduction using sodium borohydride. While there are limitations to using this compound in lab experiments, such as its limited solubility in water, the potential benefits of using this compound as a therapeutic agent make it an area of continued research.
Synthesis Methods
The synthesis of (E)-(2-Nitro-1-heptenyl)cyclohexane involves the reaction of cyclohexanone with nitromethane in the presence of a base. The resulting product is then reduced using sodium borohydride to yield this compound. This method has been optimized to produce high yields of this compound with a purity of over 95%.
Scientific Research Applications
(E)-(2-Nitro-1-heptenyl)cyclohexane has been extensively studied for its potential as a therapeutic agent. Research has shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
properties
CAS RN |
138668-20-9 |
|---|---|
Molecular Formula |
C41H60N10O10S |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
[(E)-2-nitrohept-1-enyl]cyclohexane |
InChI |
InChI=1S/C13H23NO2/c1-2-3-5-10-13(14(15)16)11-12-8-6-4-7-9-12/h11-12H,2-10H2,1H3/b13-11+ |
InChI Key |
KTLANCLSASGCKY-ACCUITESSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1CCCCC1)/[N+](=O)[O-] |
SMILES |
CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |
synonyms |
(E)-(2-Nitro-1-heptenyl)cyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)